4-(Trimethylammonium)methylphenylboronic acid bromide salt
Overview
Description
4-(Trimethylammonium)methylphenylboronic acid bromide salt is a boronic acid derivative that contains a trimethylammonium group, making it a water-soluble salt. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Scientific Research Applications
4-(Trimethylammonium)methylphenylboronic acid bromide salt is extensively utilized in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in biological assays and as a probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug synthesis and delivery.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Safety and Hazards
4-(Trimethylammonium)methylphenylboronic acid bromide salt can cause respiratory tract irritation, eye and skin irritation, and may cause digestive tract irritation . In case of exposure, it’s recommended to flush the eyes and skin with plenty of water, and if inhaled, move to fresh air immediately . It’s also advised to avoid dust formation and ensure adequate ventilation .
Mechanism of Action
Target of Action
It is known to be used as a reagent in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, the compound acts as an organoboron reagent . The success of these reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound participates in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Its molecular weight is 27396 g/mol, which may influence its bioavailability and pharmacokinetic properties.
Result of Action
In the context of sm cross-coupling reactions, the compound contributes to the formation of carbon–carbon bonds .
Action Environment
The success of sm cross-coupling reactions, in which the compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylammonium)methylphenylboronic acid bromide salt typically involves the reaction of 4-bromomethylphenylboronic acid with trimethylamine. The reaction is carried out in an appropriate solvent under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Trimethylammonium)methylphenylboronic acid bromide salt undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The boronic acid group can participate in oxidation and reduction reactions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed
Substitution Reactions: Products include substituted phenylboronic acids.
Oxidation and Reduction Reactions: Products include oxidized or reduced boronic acid derivatives.
Coupling Reactions: Products include biaryl compounds.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)phenylboronic acid: Similar structure but lacks the trimethylammonium group.
4-(Dimethylamino)methylphenylboronic acid: Contains a dimethylamino group instead of a trimethylammonium group.
3-(Dimethylamino)methylphenylboronic acid: Similar structure but with the amino group in a different position.
Uniqueness
4-(Trimethylammonium)methylphenylboronic acid bromide salt is unique due to its combination of a boronic acid group and a trimethylammonium group. This combination provides both reactivity and solubility, making it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(4-boronophenyl)methyl-trimethylazanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BNO2.BrH/c1-12(2,3)8-9-4-6-10(7-5-9)11(13)14;/h4-7,13-14H,8H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBGLJOCLJGBJI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C[N+](C)(C)C)(O)O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BBrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370280 | |
Record name | (4-Boronophenyl)-N,N,N-trimethylmethanaminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
373384-20-4 | |
Record name | Benzenemethanaminium, 4-borono-N,N,N-trimethyl-, bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=373384-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Boronophenyl)-N,N,N-trimethylmethanaminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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